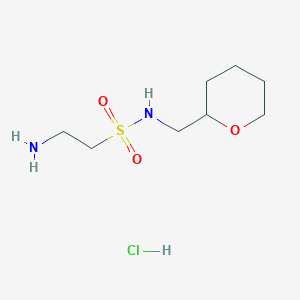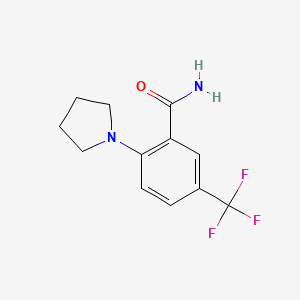
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide
Overview
Description
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a powder with a molecular weight of 258.24 . Its IUPAC name is 2-(1-pyrrolidinyl)-5-(trifluoromethyl)benzamide .Scientific Research Applications
Microfluidic Synthesis
This compound plays a role in the microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization . The process is green and efficient, carried out under mild conditions without using metals, and is significant for the synthesis of complex organic molecules.
Organic Synthesis
In organic synthesis, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is involved in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles through cascade reactions of N-substituted piperidines . This showcases its versatility in creating diverse organic structures.
Pharmacological Research
The compound finds use in pharmacology as a precursor for various bioactive molecules. Its trifluoromethyl group is particularly valuable for creating compounds with enhanced biological activity .
Proteomics Research
In proteomics, this benzamide derivative is utilized for studying protein interactions and functions. Its structural features allow for the modification of peptides and proteins, aiding in proteomic analyses .
Chemical Engineering
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide: is significant in chemical engineering research, where it’s used in the development of new synthetic pathways and processes, contributing to more efficient and sustainable chemical production methods .
Industrial Applications
The compound’s robust chemical structure makes it suitable for industrial applications, where it can be used as an intermediate in the synthesis of various materials and chemicals .
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, including 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide, for the treatment of various human diseases .
properties
IUPAC Name |
2-pyrrolidin-1-yl-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)8-3-4-10(9(7-8)11(16)18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWAIKULLYRSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



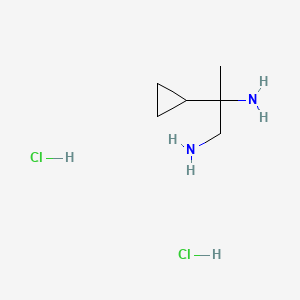

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B1524998.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
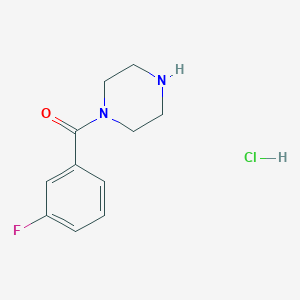
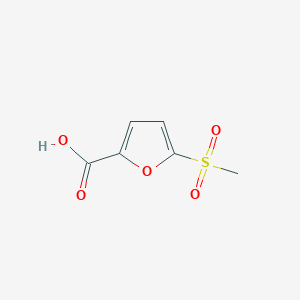

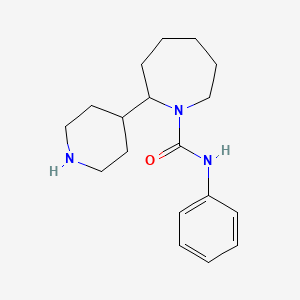

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)
![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

